molecular formula C10H11BrO2 B1304089 Ethyl 2-(2-bromophenyl)acetate CAS No. 2178-24-7

Ethyl 2-(2-bromophenyl)acetate

Cat. No. B1304089
CAS RN: 2178-24-7
M. Wt: 243.1 g/mol
InChI Key: MZQXAVZPEZUJIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenyl)acetate is a chemical compound that is part of a broader class of organic compounds known for their utility in various chemical syntheses. While the specific compound Ethyl 2-(2-bromophenyl)acetate is not directly discussed in the provided papers, related compounds with similar structural motifs are extensively studied. These compounds serve as precursors or intermediates in the synthesis of more complex molecules, often with potential pharmacological applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with readily available starting materials. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Similarly, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is prepared via an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation . These methods demonstrate the versatility of ethyl acetate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structures of these compounds are often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For example, the crystal structure of ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate reveals a complex arrangement with multiple ring systems and a half-chair conformation of the central ring . The molecular packing is influenced by non-covalent interactions such as hydrogen bonding and van der Waals forces, which are crucial for the stability of the crystal structure .

Chemical Reactions Analysis

The reactivity of ethyl acetate derivatives is influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of amino groups can lead to intramolecular hydrogen bonding, as seen in the synthesis of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate . Additionally, the introduction of substituents like bromine can facilitate further chemical transformations, such as bromination reactions in the synthesis of ethyl 2-(4-bromomethylphenyl)propionate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are characterized using various spectroscopic and analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly used to confirm the identity and purity of these compounds . The crystallographic analysis provides insights into the solid-state properties, while computational methods such as density functional theory (DFT) calculations can predict electronic properties and reactivity .

Scientific Research Applications

1. Applications in Heterocycle Synthesis

Ethyl 2-(2-bromophenyl)acetate has been used as a building block in the synthesis of various heterocycles. For instance, it's employed in the base-induced intramolecular aza-Michael reaction to form N-phenylpyrrolidin-2-yl heterocycles, which are important in pharmaceutical and agrochemical industries due to their biological activities (Ramos, Nagem & Taylor, 2011). Additionally, this compound plays a role in the synthesis of new 6-membered rings attached to azoles, which are crucial in the development of drugs and other bioactive molecules (Allin, Bowman, Elsegood, McKee, Karim & Rahman, 2005).

2. Role in Crystallography and Molecular Structure Studies

Ethyl 2-(2-bromophenyl)acetate is also significant in crystallography and molecular structure studies. It has been used in the preparation of compounds whose crystal and molecular structures are crucial for understanding chemical properties and interactions, which can inform the design of new materials and drugs (Choi, Seo, Son & Lee, 2007).

3. Discovery in Green Chemistry

In the field of green chemistry, this compound is utilized in Suzuki coupling reactions, which are eco-friendly approaches to synthesizing biaryl compounds with potential anti-arthritic properties. These reactions emphasize the use of water as a primary solvent, highlighting the role of ethyl 2-(2-bromophenyl)acetate in sustainable and environmentally friendly chemical processes (Costa, Pelotte, Simard, Syvinski & Deveau, 2012).

Safety And Hazards

Ethyl 2-(2-bromophenyl)acetate is classified as a hazardous substance . It is flammable and can be fatal if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

ethyl 2-(2-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQXAVZPEZUJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381621
Record name Ethyl 2-(2-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromophenyl)acetate

CAS RN

2178-24-7
Record name Ethyl 2-(2-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

43.0 g (0.2 mol) of DL-2-bromo-phenylacetic acid are dissolved in 400 ml of ethanol at ambient temperature with stirring. At 5°-10° C. 11.8 g (0.2 mol) of thionylchloride are slowly added dropwise whilst cooling with ice. After 12 hours at ambient temperature the solvent is distilled off and the residue is taken up in ethyl acetate. After extraction with saturated sodium bicarbonate solution and saturated saline solution the product is dried over sodium sulphate and evaporated down.
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400 mL
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11.8 g
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Synthesis routes and methods II

Procedure details

To a cooled solution of 730.0 g of o-bromophenylacetonitrile in 2.9 l of absolute ethanol is added, dropwise, while stirring, 740 ml of concentrated sulphuric acid. The addition requires about two hours. The reaction mixture is heated under reflux for nine hours, poured into ice water, and extracted with 2.5 l of ether. The ether extracts are washed, dried, and concentrated. The residue is distilled to give 780.0 g of ethyl o-bromophenylacetate, bp. about 115°-117° (4mm), nD26 1,5434.
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730 g
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2.9 L
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740 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Tanaka, N Yajima, T Kiyoshi, Y Miura, Y Inoue… - Bioorganic & Medicinal …, 2019 - Elsevier
By further optimizing compound A [2′-fluoro-N-methyl-[1,1′-biphenyl]-2-sulfonamide], we identified DSP-0565 [2-(2′-fluoro-[1,1′-biphenyl]-2-yl)acetamide, 17a] as a strong, broad-…
Number of citations: 7 www.sciencedirect.com
B Wong, X Linghu, JJ Crawford, J Drobnick, W Lee… - Tetrahedron, 2014 - Elsevier
A practical synthesis of α-haloaryl esters has been achieved via a chemoselective Negishi coupling of poly-halogenated aromatics and Reformatsky reagents in the presence of …
Number of citations: 27 www.sciencedirect.com
S Condon, A El Ouarradi, E Metay, E Leonel… - Tetrahedron, 2008 - Elsevier
Functionalized indane and naphthalene derivatives have been prepared according to two routes involving a nickel-catalyzed electrochemical arylation of activated olefins as the key …
Number of citations: 8 www.sciencedirect.com
L Lu, C Chen, H Jiang, B Yin - The Journal of Organic Chemistry, 2018 - ACS Publications
A protocol for three-component reactions of cyclic ethers, α-diazo esters, and weak nitrogen, oxygen, carbon, and sulfur nucleophiles (pK a = 2.2–14.8) to afford a variety of structurally …
Number of citations: 12 pubs.acs.org
G Chouhan, H Alper - The Journal of Organic Chemistry, 2009 - ACS Publications
A three-component cascade process is described for the synthesis of ring-fused oxazolo- and pyrazoloisoquinolinones by a one-pot carboxamidation/aldol-type condensation reaction. …
Number of citations: 39 pubs.acs.org
D Liao, A Chen, W Pang, C Tan… - Journal of Applied …, 2023 - Wiley Online Library
Metal‐free photocontrolled atom transfer radical polymerization (ATRP) has recently received increasing attention due to its ability to avoid heavy metal contamination. However, the …
Number of citations: 0 onlinelibrary.wiley.com
PQ Huang, W Ou, JL Ye - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
An efficient approach to N-monosubstituted β,β-difunctionalized enamines, a class of versatile building blocks for the synthesis of bioactive compounds, is reported. The method is …
Number of citations: 19 pubs.rsc.org
A Matarazzo - 2011 - scholar.archive.org
Stereochemistry is a branch of chemistry that deals with the three dimensional structure of molecules. 1 Stereoisomers are isomers that have the same connectivity but differ in their …
Number of citations: 0 scholar.archive.org
Z Jiang, D Miao, Y Tong, Q Pan, X Li, R Hu, S Han - Synthesis, 2015 - thieme-connect.com
A new one-pot protocol has been developed for the facile and efficient synthesis of aza-fused polycyclic quinolines (eg, pyrrolo[1,2-a]quinolines) by the base-catalyzed reaction of 2-…
Number of citations: 19 www.thieme-connect.com

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